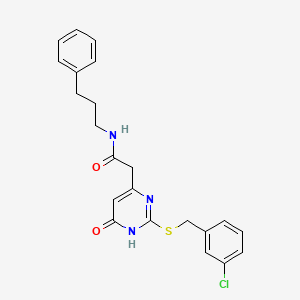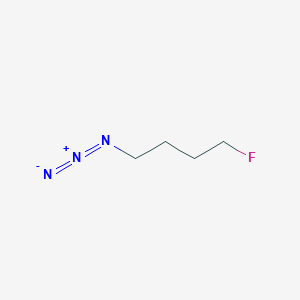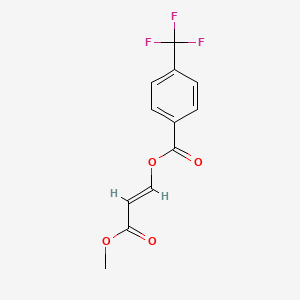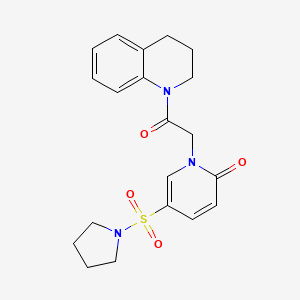
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Applications
Research has identified various derivatives of the compound structure , highlighting their synthesis and evaluation for antibacterial properties. For instance, Ramalingam et al. (2019) synthesized derivatives that demonstrated significant antibacterial activity. These compounds were developed through reactions starting from common intermediates and tested against various bacterial strains (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) investigated the chemical behavior of a related compound toward primary and heterocyclic amines, leading to the synthesis of new Schiff bases and other nitrogen heterocyclic compounds. The biological activity of these synthesized compounds was also assessed, indicating potential pharmacological applications (O. Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).
Antitumor Activity
A study by Hafez and El-Gazzar (2017) on novel derivatives showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underscores the potential of such compounds in the development of new antitumor drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antioxidant Activity
Dhakhda, Bhatt, and Bhatt (2021) synthesized a series of derivatives and tested them for antioxidant activity. This study highlights the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Suresh Dhakhda, Malay J. Bhatt, & J. Bhatt, 2021).
Antimicrobial Evaluation
Fuloria et al. (2009) detailed the synthesis and characterization of novel imines and thiazolidinones derived from a similar compound structure, showing good antibacterial and antifungal activities. This work further illustrates the compound's relevance in developing new antimicrobial agents (N. Fuloria, Vijender Singh, M. Yar, & Mohammed Ali, 2009).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c23-18-10-4-8-17(12-18)15-29-22-25-19(14-21(28)26-22)13-20(27)24-11-5-9-16-6-2-1-3-7-16/h1-4,6-8,10,12,14H,5,9,11,13,15H2,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXRAXLVPMDNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)


![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)

